Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a benzyl group to a disaccharide composed of glucose and galactose units. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications in glycoscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose and galactose units are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation: The protected glucose unit is glycosylated with the galactose unit using a glycosyl donor and a promoter under anhydrous conditions.
Deprotection: The protecting groups are removed to yield the desired disaccharide.
Benzylation: The disaccharide is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the synthesis of glycoproteins and other glycosylated biomolecules.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and receptors. The compound can mimic natural glycosides and interfere with biological processes such as enzyme activity and cell-cell communication. The pathways involved include glycosylation and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-glucopyranosyl)-alpha-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-mannopyranosyl)-alpha-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-xylopyranosyl)-alpha-D-glucopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both glucose and galactose units. This structural uniqueness imparts distinct biological properties and makes it a valuable compound for studying glycosylation and carbohydrate-protein interactions.
Properties
Molecular Formula |
C21H31NO11 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 |
InChI Key |
SYUTXOZIXYNPMH-DWFGKLAWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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